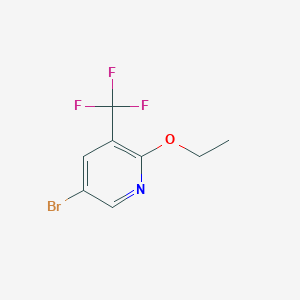

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine

描述

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine at the 5-position, an ethoxy group at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 3-position. The ethoxy group in the target compound enhances steric bulk and alters electronic properties compared to methoxy or chloro analogs, making it valuable in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHXIXABYWXDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diazotization and Bromination of Aminopyridine Derivatives

An alternative approach starts with 2-ethoxy-5-aminopyridine, leveraging diazotization and fluorination followed by bromination:

Step 1: Diazotization and Fluorination

-

Reagents : NaNO₂, HBF₄, HF

-

Conditions : 0–5°C, 1 hour

-

Intermediate : 2-Ethoxy-5-fluoropyridine

Step 2: Bromination

-

Reagents : N-Bromosuccinimide (NBS), CCl₄

-

Conditions : 65–75°C, 4.5–5.5 hours

-

Product : 5-Bromo-2-ethoxy-3-fluoropyridine

Modification for Trifluoromethyl Group :

The trifluoromethyl group is introduced via nucleophilic substitution using CF₃Cu or CF₃SiMe₃ under Pd catalysis.

Direct Bromination of Pre-Functionalized Pyridines

Bromination Using DBDMH in Trifluoroacetic Acid

A high-yield, single-step method brominates 2-ethoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH):

Reaction Setup :

-

Substrate : 2-Ethoxy-3-(trifluoromethyl)pyridine (20.0 g, 113 mmol)

-

Brominating Agent : DBDMH (43.6 g, 152 mmol)

-

Solvent : Trifluoroacetic acid (TFA, 80 mL)

-

Conditions : 20°C, 18 hours under argon

-

Workup :

-

TFA removed under reduced pressure.

-

Residue suspended in tert-butyl methyl ether, filtered.

-

Purification via silica gel chromatography (heptane/EtOAc).

-

Advantages :

Electrophilic Bromination with Br₂ or HBr

For laboratories lacking DBDMH, bromine or HBr in acetic acid can be used:

Procedure :

-

Substrate : 2-Ethoxy-3-(trifluoromethyl)pyridine (10 mmol)

-

Reagents : Br₂ (12 mmol), AcOH (30 mL)

-

Conditions : 50°C, 6 hours

Comparative Analysis of Methods

Mechanistic Insights

Radical Bromination with DBDMH

DBDMH generates bromine radicals in TFA, enabling selective C5 bromination due to the electron-withdrawing trifluoromethyl group directing electrophilic attack:

Sandmeyer Reaction in Multi-Step Synthesis

CuBr-mediated bromination of the amino group proceeds via diazonium salt formation:

Industrial Scalability and Recommendations

The DBDMH method (Section 2.1) is preferred for large-scale production due to its efficiency. For small-scale labs, electrophilic bromination (Section 2.2) offers simplicity despite moderate yields. Future research should optimize Cu-catalyzed trifluoromethylation to reduce reliance on pre-functionalized substrates .

化学反应分析

Types of Reactions

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

Suzuki-Miyaura Coupling: Products are biaryl compounds with diverse substituents.

Oxidation and Reduction: Products include aldehydes, acids, or reduced derivatives of the trifluoromethyl group.

科学研究应用

Synthetic Methodology

The synthesis of this compound can be approached through various routes:

- Starting Materials : Commonly used precursors include 2-ethoxy-3-(trifluoromethyl)pyridine and brominating agents.

- Reactions : The synthesis often involves electrophilic aromatic substitution where the bromine replaces a hydrogen atom in the pyridine ring.

Medicinal Chemistry

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine has been identified as a potential drug intermediate due to its ability to modulate biological pathways involved in pain perception and inflammatory responses.

- Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation pathways. Inhibiting these channels may provide therapeutic benefits for conditions such as neuropathic pain and inflammatory diseases .

Agrochemical Applications

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds containing this moiety are often more effective in pest control due to their increased lipophilicity and metabolic stability.

- Pesticide Development : The compound's structure allows it to be developed into novel pesticides that can protect crops from pests while minimizing environmental impact .

Case Study 1: Pain Relief

A study highlighted the efficacy of 5-bromo derivatives in inhibiting TRPA1 channels, demonstrating significant analgesic effects in animal models of inflammatory pain. The results indicated a dose-dependent response, suggesting potential for development into a therapeutic agent for chronic pain management .

Case Study 2: Agrochemical Efficacy

Another research project focused on the application of trifluoromethylpyridine derivatives in agricultural settings. Field trials revealed that these compounds significantly reduced pest populations compared to conventional pesticides, showcasing their potential as effective alternatives in sustainable agriculture practices .

作用机制

The mechanism of action of 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is primarily determined by its interactions with molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and ethoxy group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key structural and physical differences between the target compound and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Difference |

|---|---|---|---|---|---|

| 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine | Br (C5), OCH₂CH₃ (C2), CF₃ (C3) | C₈H₇BrF₃NO | ~270.05* | - | Ethoxy group |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | Br, OCH₃, CF₃ | C₇H₅BrF₃NO | 256.02 | 1214377-42-0 | Methoxy instead of ethoxy |

| 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | Br, NH₂, CF₃ | C₆H₄BrF₃N₂ | 241.01 | 79456-34-1 | Amino instead of alkoxy |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Br, Cl, CF₃ | C₆H₂BrClF₃N | 244.44 | 211122-40-6 | Chloro instead of ethoxy |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Br, OH, CF₃ | C₆H₃BrF₃NO | 225.00 | 76041-79-7 | Hydroxyl instead of ethoxy |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | Br, F, CF₃ | C₆H₂BrF₄N | 243.98 | - | Fluoro at C2, Br at C3 |

*Estimated based on substituent contributions.

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group increases molecular weight by ~14 Da compared to methoxy analogs, enhancing lipophilicity .

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) stabilizes the pyridine ring through strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Substituent Reactivity : Chloro and fluoro analogs (e.g., CAS 211122-40-6) exhibit higher electrophilicity at the 2-position, whereas ethoxy groups may act as leaving groups in nucleophilic substitutions .

生物活性

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Its structural features allow it to form interactions with active sites of target enzymes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and survival. The trifluoromethyl group enhances binding affinity to receptor sites.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, indicating its potential use in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Inhibition Studies : Research has indicated that this compound derivatives can inhibit specific kinases involved in the signaling pathways of cancer cells. For instance, studies have shown that modifications to the trifluoromethyl group can enhance inhibitory potency by altering the electronic properties of the compound .

- Antimicrobial Properties : A series of experiments assessed the antibacterial efficacy of this compound against common pathogens. Results indicated that it could inhibit bacterial growth at concentrations as low as 50 mg/L, with varying degrees of effectiveness depending on the bacterial strain tested .

- Cytotoxicity Assays : Various derivatives were tested for cytotoxicity against human cancer cell lines. The findings revealed that certain substitutions on the pyridine ring significantly increased cytotoxic activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

常见问题

Q. Optimization Tips :

- Monitor reaction progress via HPLC or TLC to identify side products.

- Adjust temperature (e.g., 80–120°C) and catalyst loading (e.g., Pd/Cu systems) to improve yield .

How can computational modeling guide the design of pyridine derivatives for enzyme inhibition studies?

Advanced Research Question

Molecular docking and structure-activity relationship (SAR) studies are critical:

- Docking Workflow : Use software like AutoDock Vina to predict binding poses of the compound with target enzymes (e.g., CYP1B1). Focus on interactions between the ethoxy group and hydrophobic enzyme pockets .

- SAR Analysis : Compare inhibitory activity (e.g., IC₅₀ values) of analogs with varying substituents. For instance, replacing ethoxy with methoxy may reduce steric hindrance, enhancing binding .

Validation : Pair computational predictions with EROD assays to measure CYP1B1 inhibition, as demonstrated in steroidal pyridine derivatives .

What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Basic Research Question

Key techniques include:

- NMR :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 283 (M⁺) and fragments corresponding to Br⁻ loss.

- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

How can researchers address low yields in the ethoxylation step during synthesis?

Advanced Research Question

Low yields often arise from competing side reactions (e.g., elimination or incomplete substitution). Mitigation strategies:

- Solvent Selection : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to enhance reactivity.

- Temperature Gradients : Perform stepwise heating (e.g., 60°C → 100°C) to control reaction kinetics .

Case Study : In analogous pyridine syntheses, yields improved from 45% to 72% by switching from K₂CO₃ to Cs₂CO₃ as a base .

What strategies resolve discrepancies in substituent effects on reactivity across pyridine derivatives?

Advanced Research Question

Contradictions in substituent effects (e.g., electron-withdrawing vs. donating groups) require:

- Comparative Kinetic Studies : Measure reaction rates for analogs under identical conditions.

- Computational Analysis : Calculate electronic parameters (e.g., Hammett σ constants) to correlate substituent position with reactivity .

- Isolation of Intermediates : Use LC-MS to identify transient species that explain divergent pathways.

Example : In CYP1B1 inhibitors, C2-substituted pyridines showed 10× higher activity than C3 analogs due to optimized steric fit .

How can researchers assess metabolic stability of this compound in biological systems?

Advanced Research Question

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., hydroxylation at the pyridine ring).

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to estimate half-life (t₁/₂) .

What are the challenges in crystallizing halogenated pyridines, and how can they be overcome?

Advanced Research Question

Halogenated pyridines often form poor crystals due to weak intermolecular forces. Solutions include:

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance hydrogen bonding.

- Slow Evaporation : Use solvent mixtures (e.g., hexane/ethyl acetate) to slow nucleation.

- X-ray Diffraction : For stubborn cases, employ synchrotron radiation for high-resolution data, as seen in bromopyridine-oxadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。